molecular formula C3H9AsO3 B085982 Propylarsonic acid CAS No. 107-34-6

Propylarsonic acid

Cat. No.: B085982
CAS No.: 107-34-6
M. Wt: 168.02 g/mol
InChI Key: RVQXTZBOXCETGD-UHFFFAOYSA-N
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Description

It is characterized by its white needle-like crystalline structure and is soluble in water and alcohol but insoluble in ether . This compound is primarily used in the determination of zirconium and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylarsonic acid can be synthesized through the reaction of propyl halides with sodium arsenite under controlled conditions. The reaction typically involves the following steps:

    Preparation of Sodium Arsenite Solution: Sodium arsenite is dissolved in water to form a solution.

    Reaction with Propyl Halide: The propyl halide is added to the sodium arsenite solution, and the mixture is heated under reflux conditions.

    Isolation of this compound: The reaction mixture is cooled, and the this compound is precipitated out, filtered, and purified.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Propylarsonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenic acid derivatives.

    Reduction: It can be reduced to form arsine derivatives.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Arsenic acid derivatives.

    Reduction Products: Arsine derivatives.

    Substitution Products: Various organoarsenic compounds with different functional groups.

Scientific Research Applications

Propylarsonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and in analytical chemistry for the determination of zirconium.

    Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating certain diseases.

    Industry: It is used in the production of specialized chemicals and materials, particularly in the field of materials science.

Mechanism of Action

The mechanism by which propylarsonic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in this compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Propylarsonic acid can be compared with other organoarsenic compounds such as:

    Methylarsonic Acid: Similar in structure but with a methyl group instead of a propyl group.

    Phenylarsonic Acid: Contains a phenyl group, making it more aromatic and less soluble in water.

    Arsenic Acid: Lacks the organic substituent and is more commonly used in industrial applications.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its solubility in water and alcohol makes it versatile for various applications in research and industry.

Properties

IUPAC Name

propylarsonic acid
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InChI

InChI=1S/C3H9AsO3/c1-2-3-4(5,6)7/h2-3H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVQXTZBOXCETGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9AsO3
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DSSTOX Substance ID

DTXSID6058508
Record name 1-Propanearsonic acid
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Molecular Weight

168.02 g/mol
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Physical Description

White solid; [Merck Index]
Record name 1-Propanearsonic acid
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CAS No.

107-34-6
Record name As-Propylarsonic acid
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Record name Propylarsonic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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